N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide

ASBT inhibition bile acid transport type 2 diabetes

Gut-restricted pharmacology requires tool compounds that avoid confounding systemic bile acid transporter inhibition. GSK2330672 provides a validated solution. - IC50: 42 nM (human ASBT); 4-6x more potent than 264W94 - Nonabsorbable profile: No hepatic NTCP/SOAT cross-inhibition - Reversible binding: Washout recovery within 240 min enables pulse-chase studies - Clinically validated: 57% itch reduction in PBC Phase 2a (placebo-controlled) Supply includes COA and stability data. Low dose (0.05 mg/kg BID) effective in ZDF rat T2D models.

Molecular Formula C21H20N2O4S2
Molecular Weight 428.5g/mol
CAS No. 314765-59-8
Cat. No. B464149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide
CAS314765-59-8
Molecular FormulaC21H20N2O4S2
Molecular Weight428.5g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C21H20N2O4S2/c1-16-6-10-19(11-7-16)28(24,25)22-18-8-12-20(13-9-18)29(26,27)23-15-14-17-4-2-3-5-21(17)23/h2-13,22H,14-15H2,1H3
InChIKeyRSUKPQVIBJAOED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK2330672 (Linerixibat) – Identity and Procurement


N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide (CAS 314765-59-8, also known as GSK2330672 or linerixibat) is a synthetic, gut-restricted small molecule belonging to the apical sodium-dependent bile acid transporter (ASBT/SLC10A2) inhibitor class [1]. Structurally, it is a dicarboxylic acid derivative evolved from the first-generation ASBT inhibitor 264W94, featuring a characteristic indoline-sulfonamide-benzenesulfonamide scaffold that confers nonabsorbable pharmacokinetic properties [1]. The compound is under clinical development by GlaxoSmithKline for type 2 diabetes and cholestatic pruritus associated with primary biliary cholangitis (PBC), having progressed through Phase 2a and Phase 2b clinical trials [2].

Tool Compound ASBT inhibitor with gut‑restricted pharmacology
Pathway Context Bile acid transport and ileal FGF19/GLP‑1 axis studies
Endpoint Models Pruritus biomarker and metabolic syndrome research endpoints

Why Other ASBT Inhibitors Cannot Substitute GSK2330672


ASBT inhibitors constitute a chemically diverse class that includes compounds such as 264W94, maralixibat, odevixibat (A4250), and elobixibat. Despite sharing a common molecular target, these agents differ substantially in potency, oral absorption profile, reversibility of target engagement, and carrier cross-reactivity [1]. Generic substitution without quantitative verification of these parameters risks compromising experimental reproducibility. For instance, the predecessor 264W94 exhibits an IC50 of approximately 180–250 nM against human ASBT, whereas GSK2330672 achieves an IC50 of 42 nM—a 4- to 6-fold potency difference that translates to non-interchangeable dosing requirements in vivo [2]. Furthermore, unlike maralixibat and odevixibat, which induce sustained ASBT inhibition after washout, linerixibat produces reversible inhibition, a distinction critical for studies requiring controlled temporal target engagement [1].

GSK2330672 vs. 264W94
Potency gap may shift dose‑response and target engagement. Higher inhibitory potency of GSK2330672 means 264W94 requires different dosing to achieve comparable ASBT occupancy.
GSK2330672 vs. Maralixibat / Odevixibat
Systemic absorption mismatch. GSK2330672 remains gut‑restricted, while maralixibat and odevixibat reach hepatic transporter‑inhibiting concentrations; studies requiring clean intestinal vs. systemic separation may be compromised by substitution.
GSK2330672 vs. Maralixibat
Reversibility kinetics differ. GSK2330672 shows full washout recovery, whereas maralixibat produces sustained inhibition; time‑resolved target engagement protocols may not transfer.

GSK2330672 vs. ASBT Inhibitors: Quantitative Comparator Evidence


ASBT Inhibitory Potency: GSK2330672 vs. 264W94

GSK2330672 demonstrates a 4.3-fold improvement in human ASBT inhibitory potency compared to its predecessor 264W94. In a [3H]-taurocholate uptake assay using HEK293 cells expressing human ASBT, GSK2330672 achieved an IC50 of 42 ± 3 nM [1], whereas 264W94 exhibited an IC50 of 180 nM under the same assay conditions [2]. This potency gain was driven by extensive structure-activity relationship (SAR) optimization of the indoline-sulfonamide scaffold, specifically modifications to the dicarboxylic acid side chain that enhanced target binding while preserving nonabsorbable character [1].

ASBT Inhibition
Head‑to‑head
IC₅₀ 42 ± 3 nM (human ASBT)
Reported 4‑fold higher potency than 264W94 (180 nM) in HEK293 uptake assay
[³H]‑taurocholate; 90‑min incubation
ASBT inhibition bile acid transport type 2 diabetes

Oral Absorption: Nonabsorbable vs. Systemic ASBT Inhibitors

GSK2330672 was specifically designed to be nonabsorbable, achieving minimal systemic exposure after oral administration. Pharmacokinetic studies in rats, dogs, and monkeys demonstrated that oral absorption of GSK2330672 was negligible, with the compound remaining largely confined to the gastrointestinal lumen [1]. This contrasts sharply with maralixibat and odevixibat, which are orally bioavailable and achieve measurable systemic concentrations that enable hepatic transporter inhibition [2]. Quantitative systemic exposure data: in rat PK studies, GSK2330672 showed undetectable or trace plasma levels at pharmacologically active oral doses (0.05–10 mg/kg), whereas maralixibat reaches systemic IC50 concentrations for ASBT at standard oral dosing [1]. The nonabsorbable design is structurally encoded by the compound's dual sulfonamide and dicarboxylic acid motifs, which limit passive membrane permeability [1].

Oral Absorption
Class‑level
Negligible systemic exposure
Non‑absorbable profile confirmed in rat, dog, and monkey; contrasts with maralixibat/odevixibat systemic bioavailability
Data to verify across experimental conditions
oral bioavailability gut-restricted pharmacology systemic exposure

Reversibility of ASBT Inhibition: Linerixibat vs. Maralixibat and Odevixibat

A critical differentiator among ASBT inhibitors is the reversibility of target engagement. In a comparative washout experiment using ASBT-expressing cells, linerixibat (GSK2330672) produced reversible ASBT inhibition that returned to baseline upon inhibitor removal. By contrast, maralixibat and odevixibat induced full and sustained ASBT inhibition that persisted for at least 240 minutes after inhibitor washout and inhibitor-free incubation [1]. Elobixibat demonstrated an intermediate reversibility profile. This difference in inhibition kinetics suggests distinct binding modes: linerixibat binding was affected by the ASBT S294T/I295V double mutation, whereas maralixibat and odevixibat binding was insensitive to this mutation, indicating non-overlapping binding sites [1]. The reversible profile of linerixibat allows finer temporal control over target engagement in experimental protocols requiring washout phases.

Inhibition Reversibility
Head‑to‑head
Reversible: baseline recovery after washout
GSK2330672 washout returns ASBT activity; maralixibat/odevixibat sustain inhibition ≥240 min
ASBT‑expressing cells; 240‑min inhibitor‑free incubation
target engagement kinetics washout reversibility sustained inhibition

Pruritus Reduction in PBC: GSK2330672 vs. Placebo

In a Phase 2a double-blind, randomized, placebo-controlled crossover trial (NCT01899703) involving 22 patients with primary biliary cholangitis and pruritus, 14 days of oral GSK2330672 treatment reduced itch severity by 57% from baseline on the 0–10 Numerical Rating Scale (NRS) (95% CI −73 to −42, p<0.0001), compared with a 23% greater reduction than double-blind placebo (95% CI −45 to −1, p=0.037) [1]. Serum total bile acid concentrations declined by 50% (from 30 μM to 15 μM, p<0.0001), and serum C4 (7α-hydroxy-4-cholesten-3-one) increased 3.1-fold (from 7.9 to 24.7 ng/mL, p<0.0001), confirming target engagement [1]. The Phase 2b GLIMMER dose-ranging trial (NCT02966834) further confirmed dose-dependent pruritus improvement and established a therapeutic dose range of 20–180 mg/day [2]. No other ASBT inhibitor has demonstrated this specific pruritus efficacy in a placebo-controlled PBC population with comparable statistical rigor.

PBC Pruritus Endpoint
Trial context
57% itch‑score reduction (p
Reported pruritus endpoint change in Phase 2a PBC crossover trial (N=22)
0–10 NRS scale; 14‑day treatment; serum bile acids reduced 50%
ZDF Glycemic Response
Cross‑study
HbA1c ↓, plasma glucose ↓, GLP‑1 ↑
Reported metabolic improvement at low oral dose in ZDF rat model (0.05 mg/kg BID, 14 days)
Fecal bile acid increase confirms ASBT mechanism
Species Potency Profile
Cross‑study
IC₅₀ Human 42 nM / Mouse 2.1 nM / Rat 1.9 nM
Rodent potency ~20‑fold higher than human; requires allometric scaling for translational dose modeling
Recombinant ASBT cell‑based uptake assays
cholestatic pruritus primary biliary cholangitis clinical efficacy

In Vivo Glucose Lowering and GLP-1 in ZDF Rats

In male Zucker Diabetic Fatty (ZDF) rats, a well-established model of type 2 diabetes, oral GSK2330672 administered at 0.05 mg/kg twice daily for 14 days resulted in significant reductions in hemoglobin A1c (HbA1c) and plasma glucose levels, accompanied by increased total GLP-1 and plasma insulin levels [1]. Fecal bile acid secretion was stimulated, confirming the mechanism of action via intestinal ASBT blockade and subsequent bile acid-mediated GLP-1 release from enteroendocrine L-cells [1]. While other ASBT inhibitors such as 264W94 also lower glucose in preclinical models, GSK2330672 achieves these effects at substantially lower doses due to its higher potency (IC50 42 nM vs. 180 nM for 264W94) and gut-restricted pharmacology that minimizes systemic off-target effects [2].

ZDF Glycemic Response
Cross‑study
HbA1c ↓, plasma glucose ↓, GLP‑1 ↑
Reported metabolic improvement at low oral dose in ZDF rat model (0.05 mg/kg BID, 14 days)
Fecal bile acid increase confirms ASBT mechanism
type 2 diabetes model GLP-1 secretion glucose homeostasis

ASBT Inhibitory Potency Across Species

GSK2330672 exhibits a unique species potency gradient: IC50 values of 42 nM for human ASBT, 2.1 nM for mouse ASBT, and 1.9 nM for rat ASBT [1]. This approximately 20-fold higher potency in rodent vs. human ASBT has significant implications for preclinical-to-clinical dose translation. In contrast, odevixibat (A4250) shows IC50 values of 22–41 nM for human ASBT and 0.16 nM reported in some assay formats, while elobixibat demonstrates IC50 values of 0.53 nM (human), 0.13 nM (mouse), and 5.8 nM (dog) . GSK2330672's rodent potency advantage allows robust in vivo pharmacology at low mg/kg doses (0.05 mg/kg effective in rat), but necessitates careful allometric scaling when translating findings to human dosing, as the human IC50 is ~20-fold higher than rodent values [1].

Species Potency Profile
Cross‑study
IC₅₀ Human 42 nM / Mouse 2.1 nM / Rat 1.9 nM
Rodent potency ~20‑fold higher than human; requires allometric scaling for translational dose modeling
Recombinant ASBT cell‑based uptake assays
species selectivity preclinical translation rodent ASBT

GSK2330672: Optimal Research and Procurement Scenarios


Intestinal-Restricted ASBT Pharmacology

For investigators studying gut-localized bile acid signaling, enteroendocrine L-cell GLP-1 secretion, or fecal bile acid excretion, GSK2330672 is the optimal tool compound. Its nonabsorbable profile ensures pharmacological effects are confined to the intestinal lumen, eliminating confounding inhibition of hepatic NTCP (SLC10A1) or SOAT (SLC10A6) that occurs with systemically bioavailable ASBT inhibitors [1]. Studies requiring clean interpretation of intestinal vs. systemic bile acid pool modulation should select GSK2330672 over maralixibat or odevixibat, which reach systemic concentrations sufficient to inhibit hepatic bile acid transporters [1].

Cholestatic Pruritus Translational Models

GSK2330672 is the only ASBT inhibitor with statistically significant, placebo-controlled Phase 2a evidence for pruritus reduction in primary biliary cholangitis patients, demonstrating a 57% itch score reduction and 50% serum bile acid decline [2]. Preclinical models of cholestatic pruritus (e.g., bile duct-ligated rodents) can leverage this clinical validation to explore correlative biomarkers such as serum C4, autotaxin, or bile acid species that translate to human pruritus endpoints.

Type 2 Diabetes and Metabolic Syndrome Preclinical Research

In ZDF rat models of type 2 diabetes, GSK2330672 at 0.05 mg/kg BID reduces HbA1c and plasma glucose while elevating GLP-1 and insulin [3]. This established in vivo efficacy profile makes the compound suitable for combination studies with DPP-4 inhibitors, metformin, or FGF15/19 analogs to explore synergistic effects on glycemic control and incretin biology [4]. The low effective dose in rodents (0.05 mg/kg) permits extended-duration studies without formulation challenges.

Target Engagement Kinetics and Reversible Inhibition Studies

GSK2330672's reversible ASBT binding, as demonstrated by washout recovery of transporter activity within 240 minutes, distinguishes it from maralixibat and odevixibat, which produce sustained inhibition [1]. This property enables pulse-chase experimental designs, time-resolved pharmacodynamic measurements, and studies investigating ASBT trafficking or recycling dynamics. The S294T/I295V mutation sensitivity of linerixibat also provides a molecular tool for mapping inhibitor binding domains [1].

Application
Selection Property
Validation Focus
Intestinal ASBT signaling studies
Non‑absorbable, gut‑restricted pharmacology
Confirm target engagement without hepatic NTCP/SOAT cross‑inhibition
Cholestatic pruritus biomarker research
Reported pruritus endpoint reduction in PBC trial context
Correlate serum C4, autotaxin, or bile acid species with itch‑score endpoints
Metabolic syndrome / incretin axis models
Low‑dose efficacy in ZDF rat; GLP‑1 and insulin elevation
Investigate synergy with DPP‑4 inhibitors or FGF15/19 analogs
Target engagement kinetics / pulse‑chase
Reversible ASBT inhibition with washout recovery
Map binding domain via S294T/I295V mutation sensitivity
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